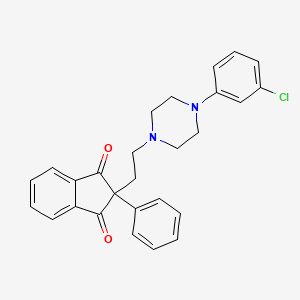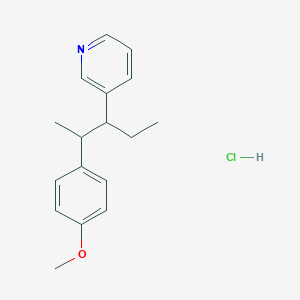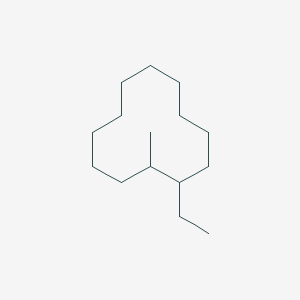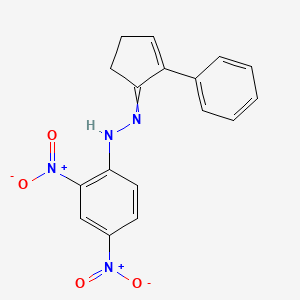
3,4,6-Triphenyl-2H-pyran-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Triphenyl-2H-pyran-2-thione is a heterocyclic compound that features a pyran ring substituted with three phenyl groups and a thione group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Triphenyl-2H-pyran-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with thiourea in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3,4,6-Triphenyl-2H-pyran-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,4,6-Triphenyl-2H-pyran-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting devices.
作用機序
The mechanism of action of 3,4,6-Triphenyl-2H-pyran-2-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. Additionally, the phenyl groups can enhance the compound’s ability to interact with biological membranes and proteins, leading to its bioactivity.
類似化合物との比較
Similar Compounds
2H-Pyran-2-thione: A simpler analog with fewer phenyl substitutions.
3,4,6-Triphenyl-2H-pyran: Lacks the thione group, which affects its reactivity and applications.
2H-Chromene: A structurally related compound with an oxygen atom in place of the sulfur atom.
Uniqueness
3,4,6-Triphenyl-2H-pyran-2-thione is unique due to the presence of both the thione group and multiple phenyl substitutions, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
14963-56-5 |
|---|---|
分子式 |
C23H16OS |
分子量 |
340.4 g/mol |
IUPAC名 |
3,4,6-triphenylpyran-2-thione |
InChI |
InChI=1S/C23H16OS/c25-23-22(19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)16-21(24-23)18-12-6-2-7-13-18/h1-16H |
InChIキー |
YJLQQJNFDCLWMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=S)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


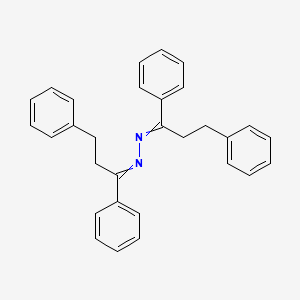

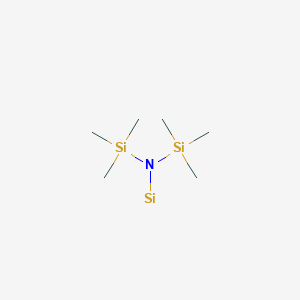

![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)

